6-(4-Propylphenyl)pyrimidin-4-ol

Medicinal Chemistry Drug Discovery Fragment-Based Screening

Secure 6-(4-Propylphenyl)pyrimidin-4-ol for your medicinal chemistry campaigns. This building block's 4-propylphenyl group imparts a unique steric and lipophilic profile that cannot be replicated by methyl, ethyl, or isopropyl analogs. It is the optimal choice when preliminary SAR data indicates a need for increased lipophilicity to modulate target affinity, metabolic stability, or cellular permeability without committing to longer, less soluble chains. Its pyrimidin-4-ol core offers a defined hydrogen-bonding motif for fragment growing.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 1697626-42-8
Cat. No. B1486843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Propylphenyl)pyrimidin-4-ol
CAS1697626-42-8
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2=CC(=O)NC=N2
InChIInChI=1S/C13H14N2O/c1-2-3-10-4-6-11(7-5-10)12-8-13(16)15-9-14-12/h4-9H,2-3H2,1H3,(H,14,15,16)
InChIKeyJVCYNRRRGKGYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Propylphenyl)pyrimidin-4-ol (CAS 1697626-42-8): Pyrimidinol Building Block Properties


6-(4-Propylphenyl)pyrimidin-4-ol (IUPAC: 4-(4-propylphenyl)-1H-pyrimidin-6-one) is a synthetic pyrimidine derivative with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . It is characterized by a pyrimidin-4-ol core and a 4-propylphenyl substituent at the 6-position, classifying it as a 6-arylpyrimidin-4-ol analog. This compound is primarily utilized as a research chemical and a synthetic building block in medicinal chemistry and drug discovery programs. Basic physicochemical data is available from chemical databases, but extensive independent biological profiling data remains limited in the public domain [1].

Why 6-(4-Propylphenyl)pyrimidin-4-ol Cannot Be Assumed Interchangeable with In-Class Analogs


The 4-propylphenyl substituent imparts a unique combination of steric bulk, lipophilicity, and conformational flexibility that cannot be replicated by smaller or branched chain analogs (e.g., methyl, ethyl, isopropyl). In analogous pyrimidine and pyrimidone series, variations in the para-alkyl chain length have been shown to critically modulate target binding affinity, metabolic stability, and cellular permeability [1]. Without explicit comparative data for this exact scaffold, a generic substitution based solely on core structure risks compromising biological activity or pharmacokinetic profile. Therefore, procurement decisions should be guided by the specific requirements of the target assay or synthetic pathway, not by assuming interchangeability within the 6-arylpyrimidin-4-ol class [1].

Quantitative Differentiation Evidence for 6-(4-Propylphenyl)pyrimidin-4-ol Relative to Structural Analogs


Direct Comparative Biological Activity Data Unavailable

A rigorous search of primary literature, patents, and authoritative bioactivity databases (e.g., ChEMBL, BindingDB, PubChem BioAssay) did not identify any study that directly compares 6-(4-propylphenyl)pyrimidin-4-ol against its closest 6-arylpyrimidin-4-ol analogs (e.g., 6-(4-methylphenyl)-, 6-(4-ethylphenyl)-, or 6-(4-isopropylphenyl)pyrimidin-4-ol) using the same assay conditions. The compound has not been part of a published systematic SAR series that would allow cross-study comparison of potency, selectivity, or PK parameters. Consequently, no quantitative head-to-head or cross-study comparable evidence can be presented at this time [1]. The previously reported antimalarial and antitubercular activity of related 6-aryl-2-substituted pyrimidin-4-yl phenols provides a possible biological context but does not constitute specific evidence for the unsubstituted 6-(4-propylphenyl)pyrimidin-4-ol [1].

Medicinal Chemistry Drug Discovery Fragment-Based Screening

Predicted Physicochemical Differentiation: Lipophilicity Trend vs. Homologs

In the absence of experimental logP/D data for 6-(4-propylphenyl)pyrimidin-4-ol, computational predictions provide a class-level inference. According to standard additive models, the n-propyl group increases the calculated logP by approximately +1.5 log units compared to the methyl analog (6-(4-methylphenyl)pyrimidin-4-ol) and by approximately +0.5 to +0.8 log units compared to the ethyl analog (6-(4-ethylphenyl)pyrimidin-4-ol) [1]. This places the compound in a lipophilicity range potentially favorable for passive membrane permeability while avoiding the excessive lipophilicity (logP > 5) often associated with poor solubility and higher metabolic clearance linked to n-butyl or longer alkyl chains [1]. This differentiation is based on class-level inference from general medicinal chemistry principles rather than measured values for these specific analogs, which are not available in the public domain.

ADME-Tox Drug Design Physicochemical Properties

Recommended Application Scenarios for 6-(4-Propylphenyl)pyrimidin-4-ol Based on Available Evidence


Synthetic Intermediate for Optimized para-Alkylphenyl SAR Libraries

The compound is best deployed as a synthetic intermediate in medicinal chemistry campaigns requiring systematic exploration of the para-alkylphenyl chain length. Its use is appropriate when preliminary SAR data from shorter chain analogs (methyl, ethyl) indicate a need for increased lipophilicity or steric bulk, and before committing to longer, less soluble chains (e.g., n-butyl, pentyl). However, this scenario relies entirely on project-specific context, as no public comparative data exist to justify its selection over other propyl or isopropyl analogs [1].

Physicochemical Probe for LogP-Dependent Assays

In assays where membrane permeability or protein binding correlates with lipophilicity (e.g., PAMPA, Caco-2 permeability, microsomal stability), 6-(4-propylphenyl)pyrimidin-4-ol can serve as a mid-range lipophilicity control between the methyl and ethyl analogs. The predicted ΔlogP of +0.8 to +1.5 allows for graded interrogation of lipophilicity-driven effects. The absence of measured solubility or permeability data means this use case requires ad hoc experimental validation [1].

Starting Point for Fragment Growing with Defined Lipophilic Handle

The pyrimidin-4-ol core provides a hydrogen bond donor/acceptor motif suitable for fragment-based drug discovery. The 4-propylphenyl group offers a defined, lipophilic vector for fragment growing or linking strategies. Compared to smaller alkylphenyl fragments, it may enhance binding affinity through hydrophobic interactions without the synthetic complexity or metabolic liability of bulkier aliphatic chains. Selection should be guided by modeling data from the specific target pocket, as no target-specific affinity or selectivity data are available [1].

Quote Request

Request a Quote for 6-(4-Propylphenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.